

9,9-Dioctyl-9H-fluorene-2,7-diamine molecular weight

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Compound of Interest

Compound Name: 9,9-Dioctyl-9H-fluorene-2,7-diamine

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An In-depth Technical Guide to **9,9-Dioctyl-9H-fluorene-2,7-diamine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dioctyl-9H-fluorene-2,7-diamine is a highly functionalized aromatic molecule that has garnered significant attention across diverse scientific fields. Its rigid, planar fluorene core, enhanced solubility from long alkyl chains, and reactive amine groups make it a versatile building block. This guide provides a comprehensive overview of its molecular properties, synthesis, characterization, and key applications, offering field-proven insights for professionals in materials science and drug discovery.

Core Molecular and Physicochemical Profile

The unique characteristics of **9,9-Dioctyl-9H-fluorene-2,7-diamine** stem from its distinct structural features. The central fluorene unit provides a rigid and highly conjugated π -system, which is fundamental to its electronic and photophysical properties. The two long octyl chains at the C9 position are a critical design choice; they disrupt intermolecular packing, thereby significantly enhancing the molecule's solubility in common organic solvents. This improved processability is a key advantage for its use in polymer synthesis and device fabrication. The amine functionalities at the C2 and C7 positions serve as reactive sites for further chemical modification and polymerization.

Table 1: Key Molecular and Physicochemical Data

Property	Value	Source(s)
Molecular Weight	420.67 g/mol	[1][2][3]
Molecular Formula	C ₂₉ H ₄₄ N ₂	[1][2][4][5]
CAS Number	851042-10-9	[2][3][4]
IUPAC Name	9,9-dioctyl-9H-fluorene-2,7-diamine	[3][4]
Synonyms	2,7-Diamino-9,9-di-n-octylfluorene	[1][3]
Appearance	Solid	[1]
Purity	Typically ≥98%	[1][2]

Synthesis and Purification Protocol

The most common and efficient laboratory-scale synthesis of **9,9-Dioctyl-9H-fluorene-2,7-diamine** involves the reduction of its dinitro precursor, 2,7-dinitro-9,9-dioctyl-9H-fluorene. The choice of stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic medium is a well-established and reliable method for reducing aromatic nitro groups to amines with high yield.

Experimental Protocol: Synthesis via Nitro Group Reduction

- Precursor Preparation:** The synthesis begins with the alkylation of fluorene, followed by nitration to yield 2,7-dinitro-9,9-dioctyl-9H-fluorene. This precursor is the direct starting material for the final reduction step.
- Reaction Setup:** To a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, 2,7-dinitro-9,9-dioctyl-9H-fluorene.
- Reagent Addition:** Add a solvent mixture of concentrated hydrochloric acid (HCl) and glacial acetic acid (CH₃COOH). The acidic environment is crucial for the activity of the reducing

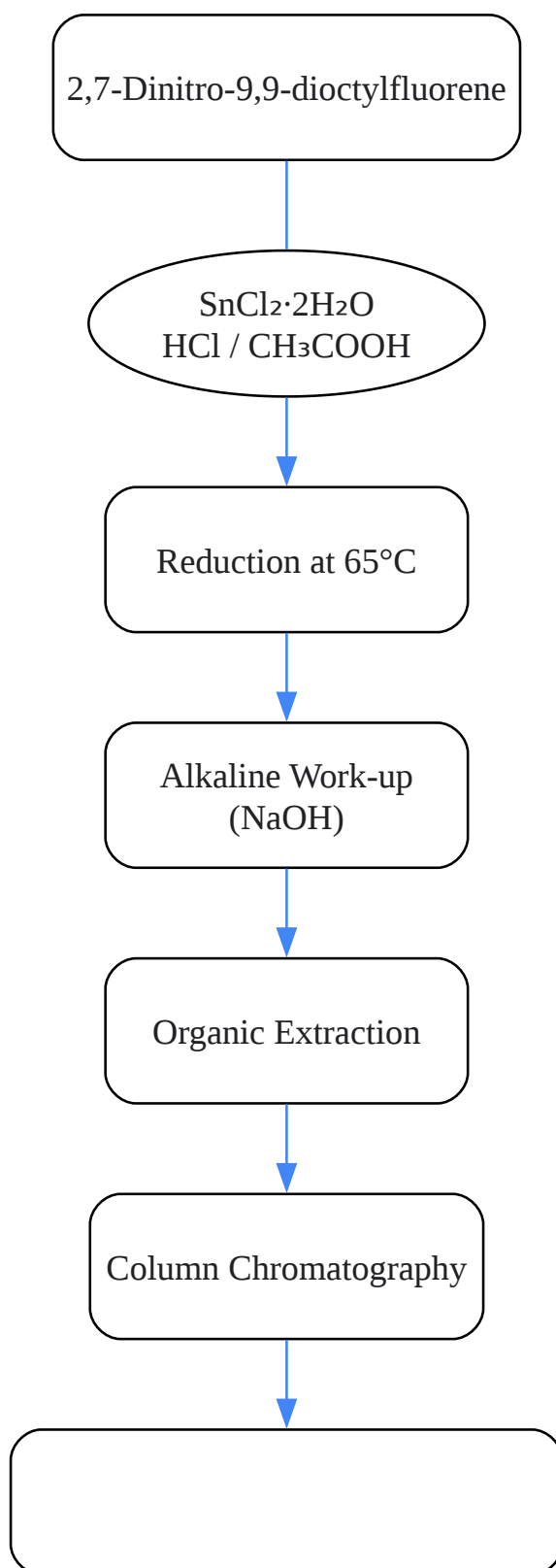
agent.

- **Reduction:** While stirring, add an excess of stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) portion-wise to control the exothermic reaction.
- **Heating:** Heat the reaction mixture to approximately 65°C for several hours (typically 5 hours) to ensure the complete reduction of both nitro groups.[\[6\]](#)
- **Work-up:** After cooling to room temperature, the reaction mixture is carefully neutralized with a strong base (e.g., NaOH solution) until it becomes alkaline. This step precipitates the tin salts and liberates the free diamine product.
- **Extraction:** The aqueous mixture is then extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane to isolate the product.
- **Purification:** The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO_4), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final high-purity **9,9-Dioctyl-9H-fluorene-2,7-diamine**.

Causality in Experimental Design

- **Stannous Chloride as Reducing Agent:** SnCl_2 is a classic choice for this transformation because it is effective, relatively inexpensive, and the reaction conditions are not overly harsh, preserving the core fluorene structure.
- **Acidic Medium:** The acidic environment activates the stannous chloride and protonates the nitro groups, facilitating the reduction process.
- **Alkaline Work-up:** Neutralization is a critical self-validating step. A successful pH swing ensures the complete precipitation of inorganic tin byproducts and the conversion of the amine salt into its free, organic-soluble form, enabling efficient extraction.

Diagram: Synthesis Workflow



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Caption: Workflow for the synthesis of **9,9-Dioctyl-9H-fluorene-2,7-diamine**.

Key Applications in Research and Development

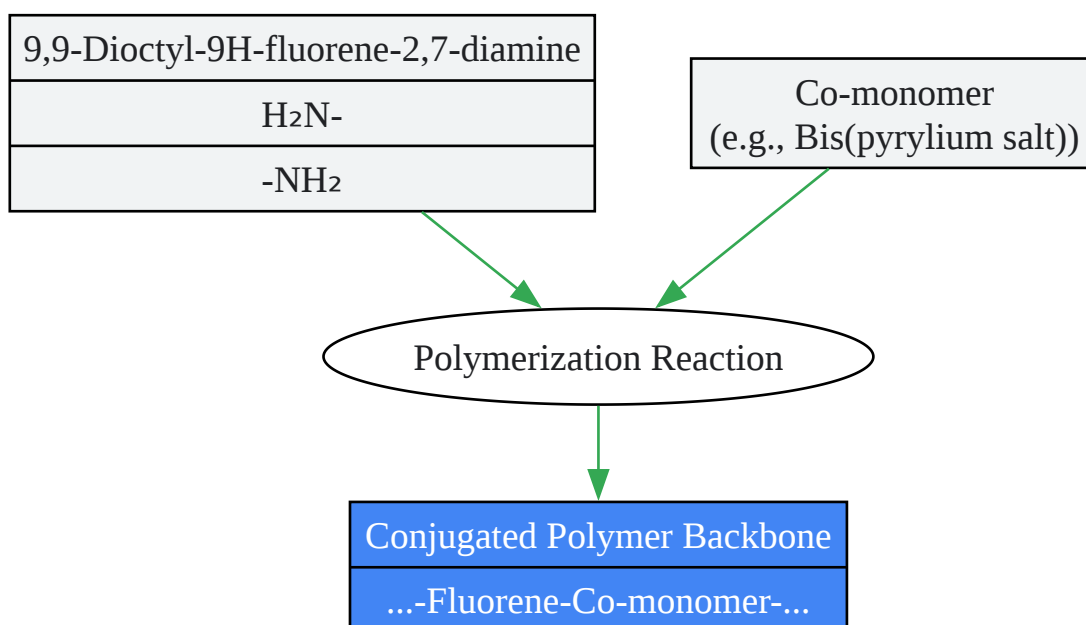
The versatile structure of this diamine has made it a valuable component in several advanced research areas.

A. Organic Electronics: A Monomer for Conjugated Polymers

9,9-Dioctyl-9H-fluorene-2,7-diamine is a key monomer for synthesizing polyfluorene derivatives. These polymers are extensively studied for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

- **Mechanism of Action:** The diamine can be polymerized with other monomers (e.g., bis(pyrylium salt)s) through reactions like ring-transmutation polymerization.^{[7][8]} The resulting polymers possess a conjugated backbone where the fluorene unit acts as a blue-light emitter. The dioctyl side chains ensure solubility and good film-forming properties, which are essential for fabricating high-performance electronic devices.
- **Expert Insight:** The electron-donating nature of the amine groups can be used to tune the electronic properties of the resulting polymer, influencing its charge transport characteristics and emission wavelength.

Diagram: Role in Polymer Synthesis



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Caption: Polymerization scheme involving the fluorene diamine monomer.

B. Drug Development: Scaffold for Hepatitis C Virus (HCV) Inhibitors

In medicinal chemistry, the rigid fluorene scaffold has been successfully employed to design highly potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein.

- **Mechanism of Action:** Symmetrical molecules built around the 2,7-diaminofluorene core serve as a rigid anchor. The amine groups are functionalized, often with prolinamide derivatives and other amino acid residues, to create molecules that bind with high affinity to the NS5A protein, disrupting its function and inhibiting viral replication.[6]
- **Expert Insight:** The fluorene core offers a more rigid and defined structure compared to more flexible backbones like benzidine. This pre-organization of the appended functional groups can lead to a lower entropic penalty upon binding, resulting in picomolar-level inhibitory activity. Compound 26, derived from this scaffold, showed potent activity against HCV genotype 1b with an EC₅₀ of 36 pM.[6]

C. Porous Materials: Linker for Covalent Organic Frameworks (COFs)

The diamine serves as a building block, or "linker," in the synthesis of 2D Covalent Organic Frameworks (COFs).

- **Mechanism of Action:** COFs are crystalline porous polymers with well-defined structures. The diamine can be reacted with other multitopic linkers (e.g., aldehydes) to form robust, porous networks linked by strong covalent bonds (e.g., imine bonds). These materials are being explored for applications in gas storage, catalysis, and sensing.[9]

Analytical Characterization

Confirming the identity and purity of **9,9-Dioctyl-9H-fluorene-2,7-diamine** is critical. A combination of spectroscopic techniques provides a self-validating system for quality control.

Table 2: Standard Characterization Methods

Technique	Expected Results and Interpretation
¹ H NMR	- Aromatic Protons: Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the fluorene backbone. - Amine Protons: A broad singlet corresponding to the -NH ₂ groups. - Alkyl Protons: A series of signals in the upfield region (approx. 0.8-2.0 ppm) characteristic of the two octyl chains, including a distinct triplet for the terminal methyl groups.
Mass Spectrometry	- Molecular Ion Peak: A prominent peak at m/z ≈ 420.7, corresponding to the molecular weight of the compound [M] ⁺ or [M+H] ⁺ . This provides direct confirmation of the molecular formula.
FTIR Spectroscopy	- N-H Stretch: Characteristic stretching vibrations for the primary amine groups in the 3200-3500 cm ⁻¹ region. - C-H Stretch: Aliphatic and aromatic C-H stretching bands below and above 3000 cm ⁻¹ , respectively.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **9,9-Dioctyl-9H-fluorene-2,7-diamine** is classified as a substance that causes skin irritation and serious eye irritation.[\[3\]](#)

- **Handling:** Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- **Storage:** Store in a tightly sealed container in a dry, cool, and dark place to prevent degradation.[\[2\]](#)
- **Disposal:** Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

9,9-Dioctyl-9H-fluorene-2,7-diamine is a high-value chemical intermediate whose utility is rooted in its unique hybrid structure. The combination of a rigid, electronically active core with solubilizing alkyl chains and reactive amine handles makes it a powerful tool for innovation. From creating the next generation of flexible displays and solar cells to serving as the foundation for life-saving antiviral drugs, its potential continues to expand, making it a molecule of significant interest for advanced research and development.

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